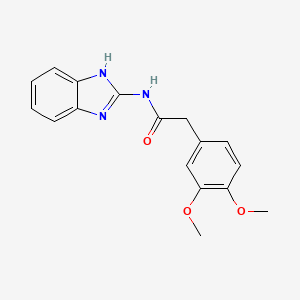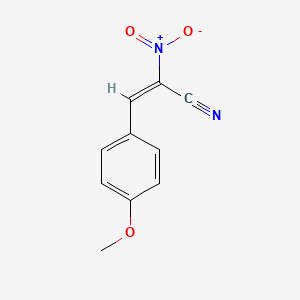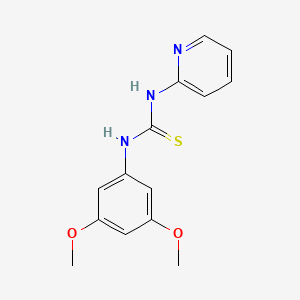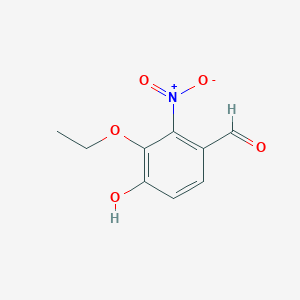![molecular formula C17H21O2P B5708192 2-[bis(4-methylphenyl)phosphoryl]-2-propanol](/img/structure/B5708192.png)
2-[bis(4-methylphenyl)phosphoryl]-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[bis(4-methylphenyl)phosphoryl]-2-propanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BMPP and is a white crystalline solid that is soluble in organic solvents. BMPP has been synthesized by several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
BMPP is a phosphatase inhibitor that acts by binding to the active site of the enzyme and preventing the dephosphorylation of its substrates. BMPP has been shown to inhibit several phosphatases, including protein phosphatase 1, protein phosphatase 2A, and protein tyrosine phosphatase 1B. The inhibition of these phosphatases can lead to the activation of several signaling pathways, which can have a significant impact on cellular processes.
Biochemical and Physiological Effects:
BMPP has been shown to have several biochemical and physiological effects, including the activation of the insulin signaling pathway, the inhibition of cancer cell proliferation, and the regulation of the immune response. BMPP has been shown to activate the insulin signaling pathway by inhibiting protein tyrosine phosphatase 1B, which is a negative regulator of insulin signaling. The inhibition of cancer cell proliferation by BMPP is due to the inhibition of protein phosphatase 2A, which is involved in the regulation of cell cycle progression. BMPP has also been shown to regulate the immune response by inhibiting the activity of protein phosphatase 1, which is involved in the regulation of T cell activation.
Vorteile Und Einschränkungen Für Laborexperimente
BMPP has several advantages for lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its potential applications in various fields. However, BMPP also has some limitations, including its low yield in the synthesis process and its potential toxicity to cells.
Zukünftige Richtungen
There are several future directions for the study of BMPP, including the synthesis of new derivatives with improved activity and selectivity, the investigation of its potential applications in drug discovery, and the study of its mechanism of action in cellular processes. The development of new derivatives of BMPP with improved activity and selectivity can lead to the discovery of new drugs for the treatment of various diseases. The investigation of BMPP's potential applications in drug discovery can lead to the identification of new targets for drug development. The study of BMPP's mechanism of action in cellular processes can provide insights into the regulation of cellular processes and the development of new therapies.
Synthesemethoden
BMPP can be synthesized by several methods, including the reaction of 4-methylphenylphosphonic dichloride with isopropanol, followed by the reaction with sodium hydroxide. Another method involves the reaction of 4-methylphenylphosphonic dichloride with isopropanol in the presence of triethylamine. The yield of BMPP obtained by these methods varies from 60% to 85%.
Wissenschaftliche Forschungsanwendungen
BMPP has been extensively studied for its potential applications in various fields, including catalysis, material science, and medicinal chemistry. BMPP has been used as a ligand for the synthesis of metal complexes, which have shown promising catalytic activity in various reactions. BMPP has also been used as a building block for the synthesis of polymers and dendrimers, which have potential applications in drug delivery and gene therapy. In medicinal chemistry, BMPP has been studied as a potential inhibitor of protein phosphatases, which are involved in several cellular processes.
Eigenschaften
IUPAC Name |
2-bis(4-methylphenyl)phosphorylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21O2P/c1-13-5-9-15(10-6-13)20(19,17(3,4)18)16-11-7-14(2)8-12-16/h5-12,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXQVZXPIGTCRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Bis(4-methylphenyl)phosphoryl]-2-propanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5708115.png)
![3-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5708124.png)
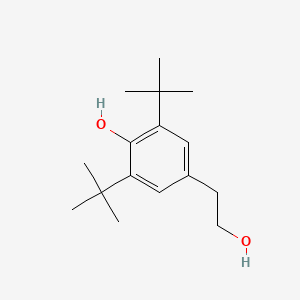
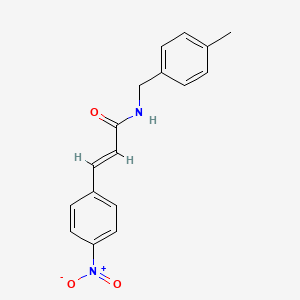
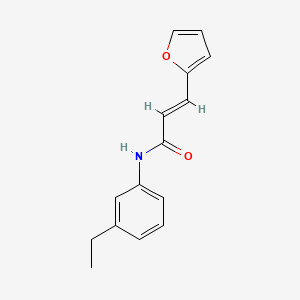
![2-(2-furyl)-8,9-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5708154.png)
![2-(4-nitrophenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5708155.png)
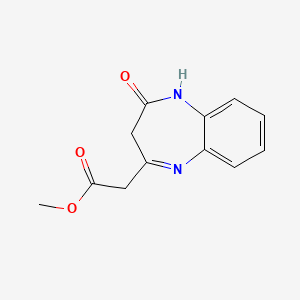
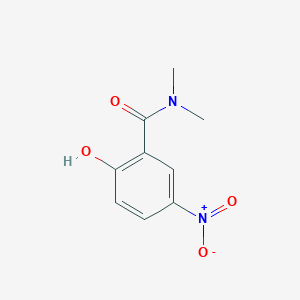
![1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5708178.png)
